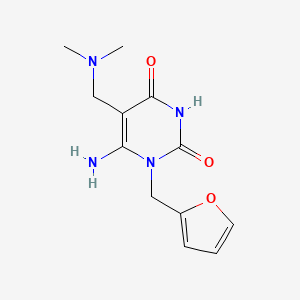

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-15(2)7-9-10(13)16(12(18)14-11(9)17)6-8-4-3-5-19-8/h3-5H,6-7,13H2,1-2H3,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXITIRFDAMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(N(C(=O)NC1=O)CC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Regioselectivity in Alkylation

The N1 position’s nucleophilicity is enhanced by electron-donating groups (e.g., amino), but competing O-alkylation may occur. Strategies to mitigate this include:

Purification of Hydrophilic Intermediates

The polar nature of aminomethylated intermediates complicates isolation. Solutions involve:

- Reverse-phase chromatography (C18 silica, methanol/water gradients).

- Precipitation via pH adjustment (e.g., HCl to protonate amines).

Scalability and Industrial Feasibility

Pilot-scale synthesis (100 g batches) faces challenges:

- Cost of Furan-2-ylmethyl Bromide : Sourcing at scale requires custom synthesis from furfuryl alcohol via Appel reaction (CBr₄, PPh₃).

- Waste Management : Dimethylformamide recovery via distillation (bp 153°C) is critical for environmental compliance.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Anticancer Properties : Studies indicate that pyrimidine derivatives can inhibit the activity of polo-like kinase 1 (Plk1), an enzyme associated with cancer cell proliferation. This suggests that 6-amino derivatives could be developed as anticancer agents targeting Plk1 pathways .

- Antiviral Activity : Compounds similar to 6-amino derivatives have shown promise in antiviral applications, particularly against viruses like HIV. The structural features of these compounds may enhance their efficacy in disrupting viral replication processes .

- Antimicrobial Effects : Preliminary studies have indicated that pyrimidine derivatives possess antimicrobial properties, which could be leveraged for developing new antibiotics or antifungal agents .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Research

In a study focusing on the synthesis of novel pyrimidine derivatives, researchers found that specific modifications to the 6-amino structure enhanced its inhibitory effects on Plk1 activity. The results demonstrated a significant reduction in cancer cell viability in vitro, indicating its potential as an anticancer drug candidate .

Case Study 2: Antiviral Activity

Another investigation explored the antiviral properties of pyrimidine derivatives against HIV. The study showed that compounds with similar structural motifs exhibited significant viral load reduction in cell cultures, suggesting that further development could lead to effective antiviral therapies .

Case Study 3: Antimicrobial Applications

Research into the antimicrobial efficacy of pyrimidine derivatives revealed that certain modifications improved their activity against various bacterial strains. The findings support the notion that these compounds could be developed into new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

6-amino-1-methyl-1H-pyrimidine-2,4-dione: This compound has a similar pyrimidine core but lacks the furan-2-ylmethyl and dimethylamino groups.

6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have different core structures but share some functional groups with the target compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

6-Amino-5-((dimethylamino)methyl)-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been explored for various therapeutic applications, including anti-cancer and anti-inflammatory properties.

Chemical Structure

The chemical formula of the compound is , and its structure includes a pyrimidine core substituted with a furan moiety and a dimethylaminomethyl group. The following table summarizes its key structural features:

| Component | Description |

|---|---|

| Base Structure | Pyrimidine |

| Substituents | Dimethylaminomethyl, Furan |

| Functional Groups | Amino, Carbonyl |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The synthetic pathway often includes the introduction of the furan ring and subsequent functionalization at the amino position.

Anticancer Properties

Studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of human tumor cell lines such as A-427 and LCLC-103H. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest at specific phases, which has been documented in several case studies.

Case Study Example:

In a study involving A-427 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis (e.g., caspase activation) .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have reported reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon administration of the compound.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Kinases : It may inhibit specific kinases involved in cell proliferation.

- Modulation of Apoptotic Pathways : The compound can activate intrinsic apoptotic pathways leading to programmed cell death.

- Cytokine Regulation : It appears to modulate inflammatory responses by affecting cytokine production.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves sequential alkylation and functionalization steps. For example:

- Step 1 : Alkylation of a 6-aminopyrimidine-2,4-dione precursor (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) with furfuryl bromide in DMF using potassium carbonate as a base to introduce the furan-2-ylmethyl group at the N1 position .

- Step 2 : Introduction of the (dimethylamino)methyl group at C5 via Mannich-type reactions using dimethylamine and formaldehyde .

- Characterization : Confirm intermediate structures using 1H/13C NMR (e.g., dimethylamino protons at δ 2.2–2.4 ppm, furan protons at δ 6.3–7.4 ppm) and LCMS (to verify molecular ion peaks and purity) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- 1H/13C NMR : Essential for confirming substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm) and detecting tautomeric forms of the pyrimidine-dione core .

- LCMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities. Use reverse-phase HPLC with a C18 column for purity assessment .

- X-ray crystallography (if crystals are obtainable): Resolves ambiguities in regiochemistry, as demonstrated for similar pyrimidine-diones .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions and DMSO-d6 for NMR analysis. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers .

- Stability : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the furan ring or dimethylamino group .

Advanced Research Questions

Q. How can regioselectivity issues in alkylation or functionalization steps be resolved?

- Steric/Electronic Control : Use bulky bases (e.g., DBU) to favor alkylation at less hindered positions. For example, potassium carbonate in DMF promotes selective N1-alkylation over O-alkylation .

- Protecting Groups : Temporarily protect reactive sites (e.g., amino groups with Boc) to direct functionalization to desired positions .

- Reaction Monitoring : Track regioselectivity in real time using in-situ FTIR or HPLC to optimize conditions .

Q. What computational strategies predict biological targets or structure-activity relationships (SAR)?

- Molecular Docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., eEF-2K or CDK2) to model interactions between the compound’s dimethylamino group and catalytic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity data from analogues (e.g., furan vs. thiophene derivatives) .

Q. How to address contradictions in reported biological activity data across studies?

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration for kinase assays) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .

- Orthogonal Validation : Confirm enzyme inhibition via alternative methods (e.g., Western blotting for downstream targets) .

Q. What strategies optimize yield and purity in large-scale synthesis?

- Solvent Optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer during exothermic steps (e.g., alkylation) .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>98% by HPLC) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.